molecular formula C6H9NO2 B3045302 N-(2-Methoxyethyl)prop-2-ynamide CAS No. 104587-52-2

N-(2-Methoxyethyl)prop-2-ynamide

Cat. No. B3045302
CAS RN: 104587-52-2
M. Wt: 127.14 g/mol
InChI Key: LADROBBDBAECMN-UHFFFAOYSA-N
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Description

“N-(2-Methoxyethyl)prop-2-ynamide” is a chemical compound with the molecular formula C6H9NO2 . Its molecular weight is 127.14100 .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-Methoxyethyl)prop-2-ynamide, focusing on six unique fields:

Organic Synthesis

This compound is a versatile reagent in organic synthesis. It is particularly useful in the rapid assembly of structurally complex nitrogen-containing molecules, such as N-heterocycles. These molecules are valuable in various chemical and pharmaceutical applications due to their diverse biological activities .

Peptide Synthesis

This compound serves as a novel coupling reagent in peptide synthesis. It facilitates the formation of amide bonds without causing racemization, which is crucial for maintaining the stereochemical integrity of peptides. This makes it an excellent choice for synthesizing complex peptides and peptide fragments .

Cycloaddition Reactions

This compound is employed in cycloaddition reactions, which are essential for constructing cyclic compounds. These reactions are significant in the synthesis of natural products and pharmaceuticals, providing a method to create complex ring structures efficiently .

Brønsted Acid-Mediated Reactions

The compound is also used in Brønsted acid-mediated reactions, including cyclization and intramolecular alkoxylation-initiated rearrangement. These reactions are pivotal in forming various functionalized molecules, which are important intermediates in drug development and other chemical industries .

Hydro-heteroatom Addition Reactions

In hydro-heteroatom addition reactions, this compound acts as a key reagent. These reactions are crucial for introducing heteroatoms (such as oxygen, nitrogen, or sulfur) into organic molecules, enhancing their chemical properties and potential applications in medicinal chemistry .

Oxygen Atom Transfer Reactions

This compound is utilized in oxygen atom transfer reactions, which are important for the synthesis of oxygenated organic compounds. These reactions are widely used in the preparation of alcohols, ethers, and other oxygen-containing molecules that are essential in various industrial and pharmaceutical processes .

properties

IUPAC Name

N-(2-methoxyethyl)prop-2-ynamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-3-6(8)7-4-5-9-2/h1H,4-5H2,2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADROBBDBAECMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80597448
Record name N-(2-Methoxyethyl)prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104587-52-2
Record name N-(2-Methoxyethyl)prop-2-ynamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80597448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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